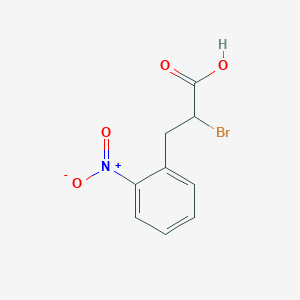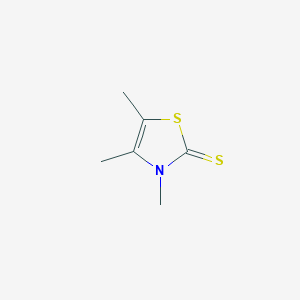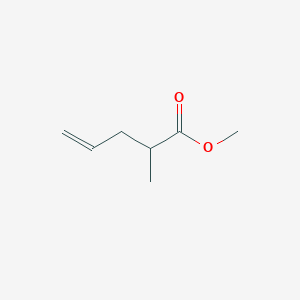
3,3,4-Trimethyl-2-oxetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethyl-2-oxetanone: is a heterocyclic organic compound with the molecular formula C6H10O2 . It features a four-membered oxetane ring with three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.
Diol Cyclization: Another method includes the cyclization of diols, which can be achieved under acidic or basic conditions.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalysts, are tailored to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Chemistry: 3,3,4-Trimethyl-2-oxetanone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as pharmacophores due to their unique ring structure, which can influence the biological activity of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism by which 3,3,4-Trimethyl-2-oxetanone exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways .
Comparison with Similar Compounds
3,3-Dimethyloxetane: Another oxetane derivative with similar reactivity but different substituents.
3,3-Bis(chloromethyl)oxetane: Known for its use in polymer chemistry.
2-Methyloxetane: A simpler oxetane derivative with fewer substituents.
Uniqueness: 3,3,4-Trimethyl-2-oxetanone stands out due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in synthesis and materials science .
Properties
CAS No. |
18523-58-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3,3,4-trimethyloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8-4/h4H,1-3H3 |
InChI Key |
DZJYBEBRJNJOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


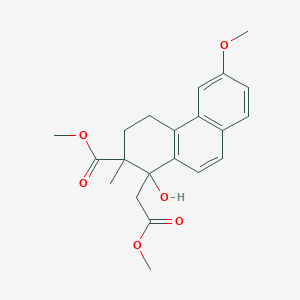
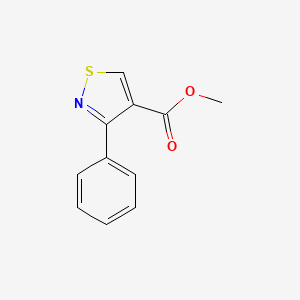
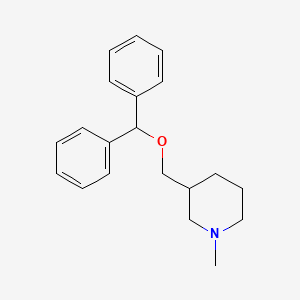
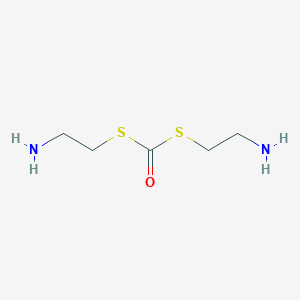
phosphanium chloride](/img/structure/B14716299.png)

![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
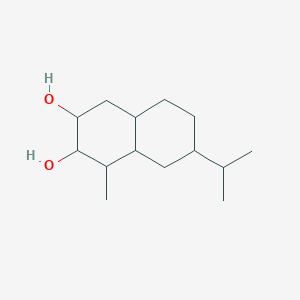
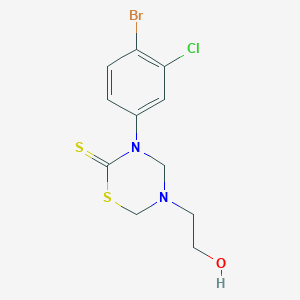
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

